molecular formula C19H20N6O2S2 B2971839 N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021133-28-7

N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2971839
CAS No.: 1021133-28-7
M. Wt: 428.53
InChI Key: DYCQVTQKLDDKSU-UHFFFAOYSA-N
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Description

N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H20N6O2S2 and its molecular weight is 428.53. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S2/c26-16(24-8-10-25(11-9-24)18-20-6-2-7-21-18)5-4-14-13-29-19(22-14)23-17(27)15-3-1-12-28-15/h1-3,6-7,12-13H,4-5,8-11H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCQVTQKLDDKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide, also referred to as a pyrimidine-based compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and case studies.

Compound Overview

Chemical Structure : The compound features a complex structure composed of various functional groups including thiazole, thiophene, and piperazine moieties. Its molecular formula is C21H22N6O2SC_{21}H_{22}N_{6}O_{2}S, with a molecular weight of 422.5 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions starting from thioamide and α-haloketone.
  • Incorporation of the Piperazine Moiety : Piperazine is introduced via nucleophilic substitution.
  • Final Coupling : The thiazole-piperazine intermediate is coupled with a thiophene derivative to yield the final product.

Antimicrobial Properties

Recent studies have highlighted the compound's antibacterial activity against various strains of bacteria. For instance, it has shown promising results against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ciprofloxacin in certain cases .

Bacterial StrainActivity Level (IC50)Reference
E. coli10 µg/mL
S. aureus5 µg/mL
K. pneumoniae8 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties , particularly in targeting BRCA-deficient cancer cells. In vitro studies have demonstrated that it inhibits cell proliferation effectively, showcasing selectivity towards cancerous cells over normal cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. Its mechanism may involve:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activity associated with growth factor signaling pathways.

Case Studies

  • Antibacterial Efficacy : A study conducted by Babu et al. (2019) demonstrated that the synthesized derivatives of this compound exhibited significant antibacterial activity against multiple strains, with particular emphasis on its effectiveness against S. aureus and E. coli .
  • Cancer Cell Studies : Research published in 2020 indicated that the compound showed selective cytotoxicity against BRCA-deficient cells in xenograft models, suggesting its potential as a targeted therapy for specific cancer types .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide and its analogs?

  • Methodological Answer : The compound can be synthesized via multi-step coupling reactions. Key steps include:

  • Heterocycle Formation : Thiazole rings are typically constructed using chloroacylation followed by cyclization with thioureas or thioamides (e.g., as described for thiazole intermediates in and ).
  • Piperazine Coupling : The pyrimidinyl-piperazine moiety is introduced via nucleophilic substitution or amide coupling. For example, coupling 1-(pyrimidin-2-yl)piperazine with a propionyl-thiazole intermediate using HBTU/Et3_3N in THF (similar to ).
  • Purification : Recrystallization from ethanol/water mixtures (65–67% yield, as in ) or column chromatography (e.g., silica gel with CH2_2Cl2_2/MeOH gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent environments (e.g., thiazole C-H protons at δ 7.2–7.5 ppm and piperazine N-CH2_2 signals at δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Key peaks include C=O stretches (~1680–1720 cm1^{-1}) for amide/ketone groups and C-N stretches (~1250 cm1^{-1}) for piperazine .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 488.64 for related analogs in ).

Q. What structural features influence the compound’s reactivity and stability?

  • Methodological Answer :

  • Thiazole Core : The electron-deficient thiazole ring participates in nucleophilic substitutions (e.g., at C-2 or C-4 positions) .
  • Piperazine-Pyrimidine Motif : The basic piperazine nitrogen facilitates salt formation (e.g., HCl salts for improved solubility) .
  • Amide Linkage : Susceptible to hydrolysis under acidic/basic conditions; stability studies recommend storage at pH 6–8 in anhydrous solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

  • Methodological Answer :

  • Solvent Optimization : Replace THF with DMF for higher coupling efficiency (e.g., 39% → 54% yield in via solvent polarity adjustment).
  • Catalyst Screening : Use Pd(PPh3_3)4_4 for Suzuki-Miyaura couplings (e.g., aryl boronic acid incorporation in ) with K3_3PO4_4 as base for milder conditions.
  • Temperature Control : Reflux (80–90°C) minimizes side reactions in cyclization steps, as seen in .

Q. What strategies mitigate by-product formation during piperazine-thiazole coupling?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect piperazine nitrogens with Boc groups to prevent undesired alkylation .
  • Stoichiometry Control : Use a 1.2:1 molar ratio of thiazole intermediate to piperazine derivative to limit oligomerization .
  • Chromatographic Purification : Reverse-phase HPLC (C18 column, 70% MeOH/H2_2O) isolates the target compound from dimeric by-products .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with kinase domains (e.g., pyrimidine binding to ATP pockets). Parameters include:
  • Grid box centered on catalytic lysine (e.g., 20 Å3^3 volume).
  • AMBER force field for ligand minimization .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD < 2 Å indicating stable binding .

Q. How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Introduce CF3_3 groups (logP increase by ~0.5 units) to enhance blood-brain barrier penetration (see for trifluoromethyl effects) .
  • Metabolic Stability : Replace thiophene with pyridine (as in ) to reduce CYP450-mediated oxidation.
  • Solubility : PEGylation of the piperazine nitrogen improves aqueous solubility (e.g., 0.1 mg/mL → 5 mg/mL in PBS) .

Q. What analytical approaches resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Curves : Use Hill slope analysis to compare IC50_{50} values across studies (e.g., 10 nM vs. 50 nM discrepancies due to assay sensitivity) .
  • Off-Target Screening : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify non-specific binding .
  • Metabolite Identification : LC-MS/MS detects active metabolites (e.g., N-oxide derivatives) that may contribute to efficacy .

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